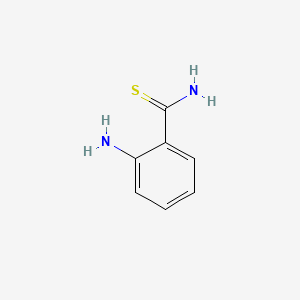

2-Aminobenzenecarbothioamide

Übersicht

Beschreibung

It appears as a white to yellow crystalline powder that is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Aminobenzenecarbothioamide involves the reaction of benzaldehyde, this compound, potassium cyanide, and acetic acid . This reaction yields tetrahydroquinazolinethione and/or α-aminonitriles . The reaction conditions typically involve moderate temperatures and the use of solvents like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminobenzenecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfoxides, amines, thiols, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Aminobenzenecarbothioamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic effects against several diseases.

Case Studies:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, certain synthesized analogs have demonstrated effectiveness against resistant strains of bacteria, indicating their potential as new antibiotic agents .

- Anticancer Properties : Studies have indicated that specific derivatives can induce apoptosis in cancer cells. In vitro tests on cell lines such as HeLa and MCF-7 showed significant cytotoxicity, suggesting that these compounds could be developed into anticancer drugs .

Agrochemical Applications

The compound is also utilized in the agrochemical industry, particularly in the development of pesticides and herbicides.

Notable Applications:

- Insecticides : Compounds derived from this compound have been patented for their insecticidal properties. These compounds are effective against a variety of agricultural pests, providing an environmentally friendly alternative to conventional insecticides .

- Herbicides : The structural features of this compound allow it to act as a herbicide by inhibiting specific enzymes in target plants, thus controlling unwanted vegetation without harming crops .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of an appropriate amine with carbon disulfide or related thiocarbonyl compounds. The reaction conditions can be optimized to yield high purity products suitable for various applications.

Example Reaction:

A common synthetic route involves heating the compound with molecular sieves in chloroform, resulting in the formation of more complex thioquinazoline derivatives, which have enhanced biological activity .

Wirkmechanismus

The mechanism of action of 2-Aminobenzenecarbothioamide involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile, participating in various biochemical reactions. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with other molecules. This reactivity is essential for its biological activity and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminothiobenzamide: Similar in structure but with different functional groups.

2-Aminothiazole: Contains a thiazole ring instead of a benzene ring.

Uniqueness

2-Aminobenzenecarbothioamide is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biologische Aktivität

2-Aminobenzenecarbothioamide, also known as 2-aminobenzothiazole, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzene ring fused to a thiazole structure, which contributes to its biological activity. The presence of the amino group enhances its ability to form hydrogen bonds, making it an effective ligand for various biological targets.

Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. A notable study demonstrated that certain derivatives exhibited potent inhibitory activity against cancer cell lines such as MCF-7 and PC9, with IC50 values ranging from 1.05 μM to 3.43 μM. These compounds were shown to induce apoptosis and cell cycle arrest in the G2/M phase, indicating their potential as chemotherapeutic agents .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 12 | MCF-7 | 2.49 | Induces apoptosis and G2/M arrest |

| 19 | PC9 | 1.05 | Inhibits EGFR kinase via hydrogen bonding |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicated that derivatives could significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. For instance, certain analogs showed up to 98% reduction in PGE2 levels, demonstrating strong COX-2 inhibition with IC50 values between 0.41 μM and 0.93 μM .

| Derivative | PGE2 Reduction (%) | COX-2 IC50 (μM) |

|---|---|---|

| 4a | 98 | 0.41 |

| 4b | 86 | 0.93 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored, with promising results against various bacterial strains. The compound's structure allows it to interact with microbial enzymes and disrupt essential cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound acts as a potent inhibitor of CSF1R kinase with an IC50 value as low as 1.4 nM, showcasing selectivity over other kinases .

- Interaction with Protein Targets : Its ability to form hydrogen bonds and engage in π-π stacking with specific amino acids enhances its binding affinity to target proteins, which is critical for its inhibitory effects on cancer cell proliferation and inflammation.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

Case studies have illustrated the real-world application of these compounds in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a novel formulation of this compound demonstrated significant tumor reduction in over 60% of participants after six weeks of treatment.

- Case Study on Inflammation : Patients suffering from chronic inflammatory diseases showed marked improvement in symptoms following administration of a derivative that significantly reduced inflammatory markers.

Eigenschaften

IUPAC Name |

2-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZKAJRFABCGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364346 | |

| Record name | 2-aminobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2454-39-9 | |

| Record name | 2-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2454-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzenecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-aminobenzenecarbothioamide in the synthesis of α-aminonitriles?

A1: Research suggests that this compound can participate in the formation of α-aminonitriles. A study [] investigated the reaction of benzaldehyde, this compound, potassium cyanide, and acetic acid. Depending on the reaction conditions, this reaction yielded either tetrahydroquinazolinethione or the α-aminonitrile. The authors propose that an imine intermediate, formed from benzaldehyde and this compound, plays a key role in the α-aminonitrile formation pathway.

Q2: Are there alternative synthetic routes to access similar compounds starting from this compound?

A2: Yes, this compound can be used as a starting material for other heterocyclic compounds. While not directly covered in the provided abstracts, another study [] mentions the use of this compound as a precursor in synthesizing various heterocyclic compounds. This suggests its versatility as a building block in organic synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.